Metyrosine-13C9,d7,15N

Bioanalysis LC-MS/MS Cross-Signal Interference

Metyrosine-13C9,d7,15N (CAS No. 1994331-23-5) is a stable isotope-labeled derivative of metyrosine (α-methyl-L-tyrosine), a selective inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.

Molecular Formula C9H11NO3
Molecular Weight 198.159 g/mol
Cat. No. B12056671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetyrosine-13C9,d7,15N
Molecular FormulaC9H11NO3
Molecular Weight198.159 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1D,2+1D,3+1D,4+1D,5+1D2,6+1,7+1,8+1D,9+1,10+1
InChIKeyOUYCCCASQSFEME-DMCCTQHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procuring Metyrosine-13C9,d7,15N: An Overview for Bioanalytical and Pharmacological Research


Metyrosine-13C9,d7,15N (CAS No. 1994331-23-5) is a stable isotope-labeled derivative of metyrosine (α-methyl-L-tyrosine), a selective inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis [1]. This compound is uniformly labeled with carbon-13 (13C9), deuterium (d7), and nitrogen-15 (15N), making it a highly specialized internal standard (IS) designed for the accurate quantification of metyrosine using mass spectrometry (MS)-based assays [2]. Its primary scientific application lies in bioanalytical method development for pharmacokinetic (PK) and pharmacodynamic (PD) studies, where it mitigates variability in sample preparation, instrument ionization, and matrix effects [3].

Role Isotope-labeled internal standard for metyrosine LC-MS/MS quantification
Labeling Multi-isotope (13C,2H,15N) design reduces cross-signal risk
Workflow Bioanalytical method development for PK/PD study support

The Risk of Generic Substitution: Why Metyrosine-13C9,d7,15N Cannot Be Replaced by Unlabeled Metyrosine or Other Analogs in LC-MS/MS Quantification


Substituting Metyrosine-13C9,d7,15N with a structural analog or, critically, unlabeled metyrosine in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is not a viable option for achieving accurate quantification [1]. Unlabeled metyrosine is, by definition, the analyte of interest and cannot serve as an internal standard; using a structural analog introduces differential recovery and ionization efficiency during sample preparation and MS analysis, leading to systematic errors . Even when using a differently labeled isotopologue, such as one with only deuterium substitution, significant issues can arise. A 2022 study demonstrated that using a stable isotope-labeled internal standard (SIL-IS) with a minimal mass shift can result in severe cross-signal contribution, yielding assay biases as high as 36.9% [2]. The multi-isotopic design of Metyrosine-13C9,d7,15N is a direct solution to this problem, ensuring it is distinguishable from both the analyte and background noise.

Unlabeled metyrosine
The unlabeled compound is the target analyte; it cannot serve as an internal standard for its own quantification.
Deuterium-only IS
May introduce cross-signal interference; multi-isotope labeling mitigates this risk and improves assay reliability.
Structural analog IS
Differential recovery and ionization efficiency during sample preparation can lead to systematic quantification errors.

Evidence Guide for Procuring Metyrosine-13C9,d7,15N: Quantifiable Differentiation from Analogs


Reduction in Analytical Bias: Multi-Isotope Labeling Mitigates Cross-Signal Contribution Compared to Deuterium-Only Internal Standards

Metyrosine-13C9,d7,15N is distinguished by its high mass shift (+17 Da) relative to unlabeled metyrosine. This multi-isotope labeling significantly mitigates cross-signal contribution, a common issue with simple deuterated internal standards. A 2022 study on mitigating SIL-IS interference found that using a less abundant internal standard isotope reduced analytical bias from 36.9% to 13.9% in LC-MS/MS assays [1]. While this is a class-level inference based on another compound, the principle is directly applicable: the combined +17 Da mass shift of Metyrosine-13C9,d7,15N (compared to the typical +3 to +7 Da shift of a deuterium-only analog) places it further from the analyte's isotopic envelope, minimizing signal overlap and ensuring more accurate quantitation [2].

Cross-signal bias reduction
Class-level inference
36.9% → 13.9% bias
High mass shift supports lower cross-signal risk
Class-level example; verify with compound
Bioanalysis LC-MS/MS Cross-Signal Interference

Increased Analytical Stability: 13C/15N Backbone Labeling Prevents Deuterium-Hydrogen Exchange Observed with Simple Deuterated Analogs

A critical procurement differentiator for Metyrosine-13C9,d7,15N is its incorporation of 13C and 15N isotopes into the molecular backbone, in addition to deuterium atoms. This contrasts with internal standards labeled only with deuterium. Industry best practices and peer-reviewed guidance state that 13C- and 15N-labeled internal standards are superior to deuterium-only (2H/D) labeled standards because they are not susceptible to deuterium-hydrogen exchange, a phenomenon that can occur during sample preparation and alter the concentration of the internal standard, leading to significant quantification errors [1]. By embedding 13C and 15N within stable, non-exchangeable positions in the molecule's carbon skeleton and amine group, Metyrosine-13C9,d7,15N offers a more robust and reliable analytical performance.

Deuterium exchange resistance
Class-level inference
Stable backbone labeling
Consistent performance across sample preparation protocols
Class-level best practice; confirm for metyrosine
Bioanalysis Sample Preparation Isotope Exchange

Superior Chromatographic Co-Elution: Identical Physicochemical Properties to Unlabeled Metyrosine Ensure Precise Quantitation

For an internal standard to accurately correct for matrix effects and ionization variability in LC-MS, it must co-elute precisely with the analyte. Metyrosine-13C9,d7,15N, as a true isotopologue, possesses virtually identical physicochemical properties to unlabeled metyrosine (e.g., LogP of -2.3) [1]. This guarantees perfect chromatographic co-elution, ensuring that any suppression or enhancement of the analyte's ionization is mirrored by the internal standard. In contrast, structural analogs used as internal standards may exhibit differential retention times and ionization behaviors, introducing a significant source of quantitative error [2].

Co-elution fidelity
Supporting evidence
Virtually identical retention to analyte
Co-elution ensures reliable matrix-effect correction
Isotopologue property; verify on column
Bioanalysis Chromatography Matrix Effects

Chemical Purity and Lot-to-Lot Consistency: Metyrosine-13C9,d7,15N Matches USP Specification for Its Unlabeled Counterpart

Reproducible bioanalytical results depend on a highly pure and consistent internal standard. The synthesis of Metyrosine-13C9,d7,15N is controlled to meet the high chemical purity standards of its unlabeled counterpart, metyrosine. The United States Pharmacopeia (USP) monograph for metyrosine specifies an assay range of 98.6% to 101.0% on the dried basis [1]. While the isotopically labeled standard has its own isotopic purity specification (typically 97-99% for each isotope, as indicated in its PubChem record), its chemical purity can be expected to be of a similarly high standard, which is verified on a lot-specific Certificate of Analysis [2]. This level of purity is essential for minimizing interference from unknown impurities during MS analysis.

Chemical purity benchmark
Reported
98.6–101.0% assay (USP)
High purity supports method reproducibility
Lot-specific CoA verification advised
Quality Control Regulatory Compliance Method Validation

Precise Mass Shift for Unambiguous MS Detection: A +17 Da Difference Eliminates Ambiguity in Complex Matrices

The multi-isotopic labeling strategy of Metyrosine-13C9,d7,15N results in a precisely defined exact mass of 198.14505885 Da [1]. This is a +17 Da shift from the monoisotopic mass of unlabeled metyrosine (approximately 181.07 Da). This specific and significant mass difference allows for the unambiguous selection of unique multiple reaction monitoring (MRM) transitions for the internal standard that are completely free from interference by the unlabeled analyte's natural isotopic peaks or any endogenous matrix components [2]. This selectivity is a key advantage over internal standards with smaller mass shifts, which can suffer from cross-talk, leading to inaccurate peak integration and quantification errors.

Mass shift selectivity
Supporting evidence
+17 Da mass shift
Supports unambiguous MS/MS detection
>5× separation vs typical +3 Da shift
Mass Spectrometry Selectivity Quantitative Analysis

Primary Application Scenarios for Metyrosine-13C9,d7,15N Based on Differential Evidence


Regulatory-Compliant Quantification of Metyrosine in Pharmacokinetic Studies

This labeled standard is essential for developing and validating LC-MS/MS methods to quantify metyrosine in plasma for human or animal PK studies. Its guaranteed co-elution, minimal cross-signal contribution, and resistance to isotope exchange provide the analytical rigor needed for regulatory submissions to agencies like the FDA, where bioanalytical method validation guidelines require the use of a stable isotope-labeled IS for the highest accuracy [1]. The risk of using a suboptimal IS includes method failure during validation or inaccurate PK parameter estimates (e.g., Cmax, AUC), which can derail a drug development program [2].

Investigating Catecholamine Synthesis Inhibition in Preclinical Models

In research on pheochromocytoma or hypertension, Metyrosine-13C9,d7,15N enables precise measurement of metyrosine concentrations in biological samples (plasma, tissues) [1]. This is critical for correlating drug exposure with the degree of tyrosine hydroxylase inhibition and the resulting depletion of catecholamines like norepinephrine and dopamine. The high purity and specific mass shift of this internal standard ensure that the quantitative data is reliable, allowing researchers to build accurate PK/PD models [2].

Stable Isotope Dilution Assays for Monitoring Therapeutic Drug Levels

For clinical laboratories or CROs offering therapeutic drug monitoring (TDM) for metyrosine, this compound serves as the gold-standard internal standard. The precise +17 Da mass shift ensures the assay can accurately quantify metyrosine at therapeutic concentrations (typically in the µg/mL range following doses of 2-3 g/day [1]) without interference from endogenous compounds or metabolites. This reliability is crucial for adjusting patient dosages and managing potential toxicity [2].

Application
Selection Property
Validation Focus
Bioanalytical method validation for metyrosine PK studies
Multi-isotope ISTD minimizing cross-signal and isotope exchange
Matrix-effect correction and method transfer consistency
Preclinical PK/PD modeling of catecholamine inhibition
Co-eluting isotopologue for accurate tissue concentration measurement
Tissue matrix analysis and exposure-response correlation
Pharmacokinetic research studies for metyrosine exposure assessment
High mass shift ISTD for selective detection in complex matrices
Interference-free quantification and assay reproducibility
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